Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid

Descripción general

Descripción

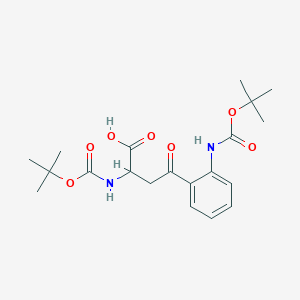

Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid is a synthetic compound used primarily in biochemical and proteomics research. It is characterized by its molecular formula C20H28N2O7 and a molecular weight of 408.45 g/mol . This compound is notable for its dual Boc (tert-butoxycarbonyl) protecting groups, which are commonly used in peptide synthesis to protect amino groups during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid typically involves multiple steps:

Protection of Amino Groups: The initial step involves the protection of the amino groups using Boc anhydride in the presence of a base such as triethylamine. This step ensures that the amino groups do not participate in subsequent reactions.

Formation of the Benzoyl Group: The next step involves the introduction of the benzoyl group. This can be achieved through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Coupling Reaction: The protected amino acid is then coupled with the benzoyl-protected intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and coupling reactions efficiently.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid can undergo various chemical reactions, including:

Deprotection: The Boc protecting groups can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl group.

Oxidation and Reduction: The benzoyl group can undergo oxidation to form benzoic acid derivatives or reduction to form benzyl derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: N

Actividad Biológica

Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the coupling of 2-amino-3-propionic acid derivatives with 2-aminobenzoyl moieties under controlled conditions to ensure high yields and purity. The Boc protection strategy is employed to facilitate further modifications without compromising the amino functionalities.

This compound exhibits various biological activities primarily attributed to its structural features that allow interaction with specific biological targets. Notably, it has been evaluated for its potential as an antiviral agent and antitumor compound .

- Antiviral Activity : Preliminary studies have indicated that derivatives of this compound can inhibit viral replication by interfering with viral entry mechanisms or replication processes within host cells.

- Antitumor Activity : Case studies have shown that certain analogs demonstrate significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and effectiveness of this compound against different cancer cell lines. The results are summarized in Table 1 below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Induction of apoptosis |

| HeLa (Cervical) | 12.8 | Cell cycle arrest at G0/G1 phase |

| A549 (Lung) | 10.5 | Inhibition of proliferation |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the amino groups or the benzoyl moiety can enhance or diminish its activity. SAR studies indicate that:

- Amino Group Substitutions : Variations in the substituents on the amino groups significantly affect binding affinity and biological potency.

- Benzoyl Modifications : Altering the benzoyl structure can lead to improved selectivity towards specific biological targets, enhancing therapeutic efficacy.

Case Studies

Several case studies highlight the potential applications of this compound:

- Anticancer Research : A study involving this compound demonstrated its effectiveness in reducing tumor growth in xenograft models, indicating its potential for further development as an anticancer agent.

- Viral Inhibition : Research showed that specific analogs could inhibit HIV replication in vitro, showcasing their promise as antiviral therapeutics.

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O7/c1-19(2,3)28-17(26)21-13-10-8-7-9-12(13)15(23)11-14(16(24)25)22-18(27)29-20(4,5)6/h7-10,14H,11H2,1-6H3,(H,21,26)(H,22,27)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUCIMGIPXELHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.